TRPA1 Antagonist Activity: IC50 Comparison of 2-Bromo-6-(trifluoromethyl)pyridine-4-acetic Acid vs. Reference TRPA1 Antagonist AP-18
2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid demonstrates TRPA1 antagonist activity with an IC50 of approximately 10 μM (9.99 × 10³ nM) in a human TRPA1-expressing HEK293 cell calcium influx assay, as documented in BindingDB and ChEMBL interaction records [1]. This activity places the compound in the low micromolar potency range for TRPA1 antagonism, comparable to the established TRPA1 tool compound AP-18, which exhibits an IC50 of 10.3 μM for TRPA1 pore dilation blockade . Notably, the compound exhibits approximately 6-fold selectivity over TRPM8, with a TRPM8 antagonist IC50 of 5.90 × 10⁴ nM (59 μM) measured in HEK293 cells expressing human TRPM8 [1]. While not high-potency, this micromolar TRPA1 activity profile supports the compound's utility as a starting scaffold or intermediate for developing more potent TRPA1 modulators.
| Evidence Dimension | TRPA1 antagonist potency (IC50) |
|---|---|
| Target Compound Data | 9.99 × 10³ nM (≈10 μM) |
| Comparator Or Baseline | AP-18 (TRPA1 antagonist): IC50 = 10.3 μM |
| Quantified Difference | Target compound IC50 within 3% of AP-18 reference value |
| Conditions | Human TRPA1 expressed in HEK293 cells; calcium influx inhibition; 10 min incubation |
Why This Matters
This quantifies the compound's baseline TRPA1 antagonist activity, establishing its relevance as a scaffold or intermediate for TRPA1-targeted drug discovery programs requiring defined potency benchmarks.
- [1] BindingDB. BDBM50512059 / CHEMBL4454519. Affinity Data: IC50 = 9.99E+3 nM for human TRPA1 antagonism. Accessed 2026. View Source
